L-Histidine, phenylmethyl ester
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Overview
Description
L-Histidine, phenylmethyl ester is a derivative of the amino acid L-histidine It is characterized by the presence of a phenylmethyl group attached to the esterified form of L-histidine
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Histidine, phenylmethyl ester can be synthesized through the esterification of L-histidine with phenylmethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
L-Histidine, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
L-Histidine, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in enzyme-substrate interactions and protein modifications.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of L-histidine, phenylmethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The phenylmethyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. This interaction can result in various physiological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
- L-Histidine methyl ester
- L-Histidinium hydrochloride
- L-Histidinium methyl ester dihydrochloride
Uniqueness
L-Histidine, phenylmethyl ester is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and biological properties compared to other L-histidine derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,14H2,(H,15,16)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIQMEOYYYWDKF-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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